Ethyl methanesulfonate
Overview
Description
Ethyl methanesulfonate (EMS) is a methanesulfonate ester that results from the formal condensation of methanesulfonic acid with ethanol . It is an alkylating agent, an antineoplastic agent, a carcinogenic agent, a genotoxin, a mutagen, and a teratogenic agent . It is also a DNA ethylating agent, mutagenic to plants and animals, and carcinogenic in mammals .
Synthesis Analysis
EMS is well-known as an alkylating agent in mutagenic and carcinogenic processes. Its electronic structure and that of the methanesulfonate anion (CH3SO3-) were determined using optimization methods based on density functional theory and Moller−Plesset second-order perturbation theory .Molecular Structure Analysis
The molecular structure of EMS was determined using optimization methods based on density functional theory and Moller−Plesset second-order perturbation theory . Two conformations with symmetries Cs and C1 are obtained, the former being more stable than the latter .Chemical Reactions Analysis
EMS primarily induces changes in guanine (G). The O6-GC pair is regularly converted into an AT pair during replication . EMS shows a preference for G/C sites with flanking sequences also higher in GC contents .Physical and Chemical Properties Analysis
EMS is a clear colorless liquid and denser than water . Its molecular formula is C3H8O3S and its molecular weight is 124.16 g/mol .Scientific Research Applications
Mutation Research in Drosophila Melanogaster : EMS is extensively used in mutation research. It has been used to study the yield of mutations in Drosophila Melanogaster, contributing significantly to understanding genetic mutations in this model organism (Muñoz, 1987).
Plant Abiotic Stress Tolerance and Development : EMS-induced mutagenesis is a powerful tool for generating genetic resources in plant research. It helps in identifying genes and characterizing gene functions related to agronomic traits, particularly in the context of abiotic stress tolerance in crops (Chen et al., 2023).
Analytical Chemistry : EMS is analyzed in pharmaceutical compounds, such as methanesulfonic acid, due to its potential as a genotoxic impurity. The development of analytical methods for detecting EMS in such compounds is crucial for safety assessments (Zhou et al., 2017).
Genetic Changes in Maize : EMS has been used to study the nature of genetic changes in maize, particularly in understanding chromosome aberrations and mutations (Neuffer & Ficsor, 1963).
Vibrational Analysis and Structure Elucidation : The electronic structure of EMS has been studied using density functional theory and other techniques, contributing to a deeper understanding of its role in mutagenic and carcinogenic processes (Tuttolomondo et al., 2005).
Growth and RNA Synthesis in Treated Maize Seedlings : Research has been conducted to understand the impact of EMS on growth, RNA synthesis, and chromatin-directed RNA polymerase activity in maize seedlings (Leffler et al., 1970).
Toxicity Studies : The toxicological profile of EMS, especially at high doses, has been studied in various contexts, including its impact on neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity (Yamazaki et al., 2015).
Inducible Protective Processes in Animal Systems : EMS has been used to study the induction of adaptive responses in mitotic cells, exploring the concept of resistance in mammalian in vivo systems (Mahmood & Vasudev, 1993).
Chromosome Breakage Studies in Mice : The mutagenic effect of EMS on chromosome breakage has been investigated, offering insights into genetic mutations and translocations in mammals (Cattanach et al., 1968).
Brain Morphological Changes in Drosophila Melanogaster : EMS has been used to create mutants in Drosophila Melanogaster for studying genetic control of brain degeneration and potential regeneration pathways (Bobak et al., 2001).
Mechanism of Action
Target of Action
Ethyl methanesulfonate (EMS) primarily targets DNA. It is an alkylating agent that modifies the DNA structure by adding ethyl groups to the guanine bases. This modification leads to the formation of O6-ethylguanine, an abnormal base that disrupts normal base pairing during DNA replication .
Mode of Action
EMS interacts with DNA by transferring its ethyl group to the guanine base, resulting in the formation of O6-ethylguanine. During DNA replication, DNA polymerases often mispair thymine with O6-ethylguanine instead of cytosine. This mispairing leads to G:C to A:T transitions, causing point mutations .
Biochemical Pathways
The primary biochemical pathway affected by EMS is the DNA replication and repair pathway The introduction of O6-ethylguanine into DNA triggers the mismatch repair system. These mutations can affect various downstream pathways, potentially leading to altered protein function and cellular behavior .
Result of Action
At the molecular level, EMS induces point mutations by causing G:C to A:T transitions. These mutations can lead to various cellular effects, including altered gene expression, disrupted protein function, and potentially carcinogenesis. In experimental settings, EMS is used to induce mutations for genetic studies and to understand DNA repair mechanisms .
Action Environment
The efficacy and stability of EMS are influenced by environmental factors such as temperature, pH, and the presence of nucleophiles. EMS is more stable at lower temperatures and neutral pH. In the presence of nucleophiles, such as water or cellular thiols, EMS can undergo hydrolysis or react with these nucleophiles, reducing its availability to alkylate DNA .
This compound is a powerful tool in genetic research due to its ability to induce specific point mutations.
Safety and Hazards
EMS is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing mist or vapor, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .
Future Directions
EMS-induced mutagenesis is a powerful tool to generate genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . The application of EMS mutation breeding combined with genetic engineering in the future plant breeding and fundamental research was also discussed .
Properties
IUPAC Name |
ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBXMRUUVWRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C3H8O3S | |
Record name | ETHYL METHANESULFONATE | |
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DSSTOX Substance ID |
DTXSID6025309 | |
Record name | Ethyl methanesulfonate | |
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Molecular Weight |
124.16 g/mol | |
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Physical Description |
Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992), Colorless liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |
Record name | ETHYL METHANESULFONATE | |
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Boiling Point |
415 to 416 °F at 761 mmHg (NTP, 1992), 213-213.5 °C at 761 mm Hg | |
Record name | ETHYL METHANESULFONATE | |
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Flash Point |
212 °F (NTP, 1992) | |
Record name | ETHYL METHANESULFONATE | |
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Solubility |
50 to 100 mg/mL at 81 °F (NTP, 1992) | |
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Density |
1.1452 at 72 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.1452 at 22 °C/4 °C | |
Record name | ETHYL METHANESULFONATE | |
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Vapor Pressure |
0.2 [mmHg], 0.206 mm Hg at 25 °C | |
Record name | Ethyl methanesulfonate | |
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Mechanism of Action |
/GENOTOXICITY/ The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea ethylates DNA with a higher proportion of total adducts on ring oxygens than ethyl methanesulfonate, which ethylates with a higher proportion of total adducts on the N-7 of guanine. ... To determine the importance in germ-line mutagenesis of the O6-G site relative to the N-7 of guanine, dose-response curves were constructed for both 1-ethyl-1-nitrosourea and ethyl methanesulfonate, where dose was measured as total adducts per deoxynucleotide and response as sex-linked recessive lethals induced in Drosophila melanogaster spermatozoa. For both mutagens the dose response curve was linear and extrapolated to the origin. ... 1-Ethyl-1-nitrosourea is 1.9 times more efficient per adduct in inducing sex-linked recessive lethals mutations than EMS. In vitro studies showed that 1-ethyl-1-nitrosourea induced 9.5% of its total adducts on O6-G while EMS induced 2.0% of its adducts on O6-G. If O6-G was the sole genotoxic site, then 1-ethyl-1-nitrosourea should be 4.8 times more efficient per adduct than ethyl methanesulfonate. ... While O6-G was the principal genotoxic site, N-7 G made a significant contribution to germ-line mutagenesis. | |
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Color/Form |
Colorless liquid | |
CAS No. |
62-50-0 | |
Record name | ETHYL METHANESULFONATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ethyl Methanesulfonate (EMS) is a potent monofunctional alkylating agent that primarily targets DNA. [, , , ] It forms covalent bonds with nucleophilic sites on DNA bases, predominantly the N7 position of guanine. [, ] This alkylation disrupts DNA structure and interferes with replication and transcription. [, ] The cell attempts to repair this damage, and depending on the extent of alkylation and repair mechanisms, various outcomes can occur, including:
- Mutations: Errors during repair can lead to base-pair substitutions, primarily G:C to A:T transitions, potentially resulting in altered protein function or expression. [, , ]
- Cytotoxicity: Excessive DNA damage can overwhelm the cellular repair machinery, leading to cell cycle arrest or apoptosis. [, ]
- Chromosomal Aberrations: EMS can also induce various chromosomal abnormalities, such as sister chromatid exchanges (SCEs) and chromosomal breaks, potentially contributing to genomic instability. [, , ]
ANone:
A: EMS is generally stable at room temperature, but it can decompose upon heating or prolonged storage. [] It is soluble in water and many organic solvents. [] Specific compatibility information would depend on the intended application and other materials involved.
A: EMS is not typically used as a catalyst. Its primary application leverages its alkylating property for inducing mutations in genetic research, particularly for creating mutant libraries in organisms like bacteria, yeast, and plants. [, , , ]
ANone: While the research papers provided do not focus on computational studies of EMS, these techniques can be valuable for:
ANone: EMS activity stems from the electrophilic nature of its methyl sulfonate group, which facilitates alkylation. Modifications to this structure can significantly influence its properties. For instance:
- Alkyl chain length: Increasing the alkyl chain length (e.g., from methyl to ethyl) can alter its lipophilicity and potentially impact its cellular uptake and DNA binding affinity. [, ]
A: EMS is generally stable when stored under appropriate conditions (e.g., cool, dry, and away from light). Specific formulation strategies would depend on the application. For in vitro studies, it is often dissolved in aqueous or organic solvents. []
A: EMS is a hazardous substance requiring careful handling and appropriate safety measures. It is classified as a mutagen, carcinogen, and irritant. [] Consult the relevant Safety Data Sheet (SDS) and adhere to established laboratory safety protocols for:
- Mutagenicity testing: Assessing its ability to induce mutations in bacterial and mammalian cell systems. [, , ]
- Generating mutant libraries: Creating populations of organisms with random mutations for studying gene function and identifying mutants with desired traits. [, , ]
A: EMS is a known mutagen and carcinogen, posing significant health risks. [] Exposure should be minimized, and appropriate safety precautions are crucial.
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